REACTION_CXSMILES
|
[Sn].N([O-])=O.[Na+].C(=O)=O.[CH2:9]=[CH:10][CH:11]=[CH2:12]>>[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH:10]([CH:11]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:12]1)=[CH2:9] |f:1.2,^3:0|
|
Name
|
ferric chloride
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a control run, the following reaction mixture
|
Type
|
CUSTOM
|
Details
|
was prepared in a Fisher-Porter aerosol compatibility bottle
|
Type
|
CUSTOM
|
Details
|
The bottle reactor was evacuated
|
Type
|
CUSTOM
|
Details
|
then flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
followed by the addition of 10 ml of THF
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WAIT
|
Details
|
stand for 1 day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
The results of this run
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1CC=CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Sn].N([O-])=O.[Na+].C(=O)=O.[CH2:9]=[CH:10][CH:11]=[CH2:12]>>[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH:10]([CH:11]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:12]1)=[CH2:9] |f:1.2,^3:0|
|
Name
|
ferric chloride
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a control run, the following reaction mixture
|
Type
|
CUSTOM
|
Details
|
was prepared in a Fisher-Porter aerosol compatibility bottle
|
Type
|
CUSTOM
|
Details
|
The bottle reactor was evacuated
|
Type
|
CUSTOM
|
Details
|
then flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
followed by the addition of 10 ml of THF
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WAIT
|
Details
|
stand for 1 day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
The results of this run
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1CC=CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Sn].N([O-])=O.[Na+].C(=O)=O.[CH2:9]=[CH:10][CH:11]=[CH2:12]>>[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH:10]([CH:11]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:12]1)=[CH2:9] |f:1.2,^3:0|
|
Name
|
ferric chloride
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a control run, the following reaction mixture
|
Type
|
CUSTOM
|
Details
|
was prepared in a Fisher-Porter aerosol compatibility bottle
|
Type
|
CUSTOM
|
Details
|
The bottle reactor was evacuated
|
Type
|
CUSTOM
|
Details
|
then flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
followed by the addition of 10 ml of THF
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WAIT
|
Details
|
stand for 1 day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
The results of this run
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1CC=CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Sn].N([O-])=O.[Na+].C(=O)=O.[CH2:9]=[CH:10][CH:11]=[CH2:12]>>[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH:10]([CH:11]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:12]1)=[CH2:9] |f:1.2,^3:0|
|
Name
|
ferric chloride
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a control run, the following reaction mixture
|
Type
|
CUSTOM
|
Details
|
was prepared in a Fisher-Porter aerosol compatibility bottle
|
Type
|
CUSTOM
|
Details
|
The bottle reactor was evacuated
|
Type
|
CUSTOM
|
Details
|
then flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
followed by the addition of 10 ml of THF
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WAIT
|
Details
|
stand for 1 day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
The results of this run
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1CC=CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Sn].N([O-])=O.[Na+].C(=O)=O.[CH2:9]=[CH:10][CH:11]=[CH2:12]>>[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH:10]([CH:11]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:12]1)=[CH2:9] |f:1.2,^3:0|
|
Name
|
ferric chloride
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a control run, the following reaction mixture
|
Type
|
CUSTOM
|
Details
|
was prepared in a Fisher-Porter aerosol compatibility bottle
|
Type
|
CUSTOM
|
Details
|
The bottle reactor was evacuated
|
Type
|
CUSTOM
|
Details
|
then flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
followed by the addition of 10 ml of THF
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WAIT
|
Details
|
stand for 1 day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
The results of this run
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1CC=CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |